2-(4-Chlorophenyl)-5-methyl-1h-imidazole

Description

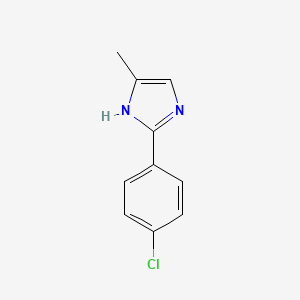

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVXRUKMAHOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956772 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35345-09-6 | |

| Record name | NSC122446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization of 2 4 Chlorophenyl 5 Methyl 1h Imidazole

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No specific ¹H, ¹³C, or 2D-NMR spectral data, including chemical shifts (δ), coupling constants (J), or correlation maps (e.g., COSY, HSQC, HMBC), for 2-(4-Chlorophenyl)-5-methyl-1H-imidazole could be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental IR and Raman spectra, which would allow for the assignment of characteristic vibrational frequencies for functional groups such as N-H, C=N, C=C, and C-Cl bonds, are not available for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

While the molecular formula can be deduced as C10H9ClN2, no experimental HRMS data is available to confirm the exact mass and elemental composition with high precision.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) of this compound, which would describe its electronic transitions (e.g., π→π* and n→π*), could not be found.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for this compound were identified. Therefore, critical data such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles are unknown.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without crystallographic data, a factual analysis of the solid-state packing and the specific intermolecular interactions that govern the crystal lattice of this compound cannot be performed.

Until dedicated synthesis and characterization studies for this compound are published and made accessible, a comprehensive and scientifically rigorous article on its structural elucidation remains unachievable.

Conformational Analysis and Torsional Angles in the Crystalline Environment

The precise crystal structure and conformational parameters for this compound are not extensively detailed in publicly accessible literature. However, significant insights can be drawn from the analysis of closely related compounds. In the crystalline state, substituted imidazole (B134444) derivatives often adopt a non-planar conformation due to steric hindrance between the aromatic rings.

Analysis of a similar, more substituted compound, 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, reveals that the molecule has a distinctly non-planar structure. researchgate.net The dihedral angle between the 2-(4-chlorophenyl) group and the central imidazole ring was determined to be 41.56 (11)°. researchgate.netnih.gov This significant twist indicates a rotational offset between the two ring systems. For comparison, the dihedral angles between the two phenyl groups at the 4 and 5 positions and the imidazole ring in the same molecule were 30.03 (11)° and 67.49 (12)°, respectively. researchgate.netnih.gov This data suggests that the this compound molecule is also likely to exhibit a twisted conformation, where the chlorophenyl ring is not coplanar with the methyl-imidazole core. The degree of this twist is influenced by the electronic and steric interactions between the substituents and the imidazole ring.

| Interacting Rings | Dihedral Angle (°) | Source Compound |

| 2-(4-chlorophenyl) and Imidazole Ring | 41.56 (11) | 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole researchgate.netnih.gov |

| 4-Phenyl and Imidazole Ring | 30.03 (11) | 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole researchgate.netnih.gov |

| 5-Phenyl and Imidazole Ring | 67.49 (12) | 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole researchgate.netnih.gov |

Tautomerism and Isomerism Studies of the Imidazole Core

The imidazole ring is an aromatic five-membered heterocycle that exhibits annular tautomerism, a phenomenon where a hydrogen atom can be located on either of the two nitrogen atoms. researchgate.net This results in two equivalent or non-equivalent tautomeric forms. For asymmetrically substituted imidazoles like this compound, this proton migration leads to the existence of two distinct tautomers: This compound and 2-(4-chlorophenyl)-4-methyl-1H-imidazole .

This tautomerism is a dynamic equilibrium process that plays a crucial role in the chemical and biological properties of the molecule. The study of this phenomenon is essential for understanding the compound's reactivity and intermolecular interactions. The position of the equilibrium can be influenced by various factors, including the nature of the solvent, temperature, and the electronic properties of the substituents on the imidazole ring. researchgate.net

Experimental Identification and Characterization of N-H Tautomeric Forms

The experimental identification and characterization of N-H tautomers in imidazole derivatives are primarily accomplished using spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful. researchgate.net In solution, the two tautomeric forms of this compound are in rapid exchange on the NMR timescale. researchgate.net

This rapid proton transfer between the nitrogen atoms (N1 and N3) means that separate signals for the individual tautomers are often not observed at room temperature. Instead, the NMR spectrum shows time-averaged signals for the protons and carbons of the imidazole ring. For example, the signals for the methyl group (at position 5 in one tautomer and position 4 in the other) would appear as a single, potentially broadened peak, reflecting the weighted average of the two tautomeric environments. Dynamic NMR studies, which involve recording spectra at different temperatures, can be used to probe the rate of this exchange. researchgate.net At lower temperatures, the exchange can sometimes be slowed sufficiently to allow for the observation of distinct signals for each tautomer.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 5 Methyl 1h Imidazole

Molecular Docking and Simulation Studies for Molecular Interactions

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict how a molecule, such as 2-(4-Chlorophenyl)-5-methyl-1H-imidazole, might bind to a biological target. This method models the interactions between a ligand and a protein's active site, predicting the preferred orientation and conformation of the ligand. The strength of this interaction is often quantified by a binding energy score.

In a study of tri-aryl imidazole-benzene sulfonamide hybrids as carbonic anhydrase IX (CA IX) inhibitors, molecular docking was used to rationalize the observed inhibitory activities. nih.gov The docking studies for the most potent compounds showed specific orientations and binding interactions within the active site pocket of CA IX. nih.gov

A hypothetical docking study of this compound would likely show the chlorophenyl group engaging in hydrophobic interactions, while the imidazole (B134444) core could form hydrogen bonds with amino acid residues in a target protein's active site. The predicted binding affinities from such studies are crucial for prioritizing compounds for further experimental testing.

Below is an example of how binding energy data from a molecular docking study of imidazole derivatives might be presented:

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Imidazole Derivative A | GlcN-6-P synthase | -8.5 | Thr352, Glu488 |

| Imidazole Derivative B | α-glucosidase | -7.2 | (Allosteric site) |

| Imidazole Derivative C | Carbonic Anhydrase IX | -9.1 | His94, His96, His119 |

This table is illustrative and based on findings for analogous imidazole compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics Applications

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for gaining insights into the molecular features that drive biological effects.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a compound like this compound, a wide range of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and hydration energy. nih.gov

Once the descriptors are calculated for a series of related imidazole compounds with known biological activities, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to develop a QSAR model. scispace.com The goal is to create an equation that accurately predicts the biological activity based on a combination of these descriptors. For example, a QSAR study on chloroaryloxyalkyl imidazole derivatives found a correlation between their antibacterial activity and descriptors such as HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov Another study on imidazole-thiosemicarbazides used quantum descriptors like the energy gap (ΔE), dipole moment (μ), and lipophilicity (LogP) to build predictive models for their activity against Toxoplasma gondii. sciepub.com

The following table provides examples of molecular descriptors that are commonly used in QSAR studies of imidazole derivatives:

| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | Dipole Moment (μ) | Influences polar interactions with the target. sciepub.com |

| Physicochemical | Lipophilicity (logP) | Affects membrane permeability and hydrophobic interactions. sciepub.com |

| Physicochemical | Hydration Energy | Relates to the molecule's solubility and interaction with water. nih.gov |

| Quantum Chemical | Energy Gap (ΔE) | Can be correlated with the reactivity and stability of the molecule. sciepub.com |

This table is a representative summary of descriptors used in QSAR studies of imidazole analogs.

A validated QSAR model can be a powerful tool for predicting the biological potency of novel, untested compounds. By simply calculating the relevant molecular descriptors for a new molecule like this compound, its activity can be estimated using the QSAR equation. This predictive capability significantly accelerates the drug discovery process by helping to prioritize which compounds to synthesize and test in the laboratory.

Beyond prediction, QSAR models offer valuable mechanistic insights. The descriptors that are found to be most influential in the QSAR equation highlight the key molecular features that are either beneficial or detrimental to the desired biological activity. For instance, if a QSAR model for a series of imidazole-based enzyme inhibitors shows that a lower HOMO energy is correlated with higher potency, it suggests that electron-withdrawing substituents on the imidazole ring might enhance activity. nih.gov Similarly, if a high logP value is associated with increased activity, it points to the importance of hydrophobic interactions in the binding process. scispace.com

In a QSAR study of imidazoles as antidiabetic agents, the models revealed the significance of properties like SlogP and molecular weight for their activity. scispace.com This information can guide the rational design of more potent analogs. The ultimate aim is to use these predictive models to design compounds with improved biological interaction potency based on a deeper understanding of their structure-activity relationships.

Mechanistic Studies of Biological Interactions of 2 4 Chlorophenyl 5 Methyl 1h Imidazole and Its Derivatives

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of 2-(4-Chlorophenyl)-5-methyl-1H-imidazole derivatives stems from their ability to bind to and modulate the function of specific biomacromolecules. Research has focused on identifying these molecular targets, which primarily include enzymes and receptors, and elucidating the precise mechanisms of these interactions.

Derivatives of the imidazole (B134444) scaffold have been identified as potent inhibitors of various enzymes. The nature of the substituents on the imidazole core plays a crucial role in determining their inhibitory activity and selectivity.

One key target for imidazole-based compounds is the transforming growth factor β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase (MAPK) pathway. nih.gov A scaffold-hop from a pyrrole-based inhibitor to a 2,4-1H-imidazole carboxamide resulted in a significant increase in biochemical potency against TAK1. nih.gov X-ray crystallography of these imidazole derivatives revealed a distinct binding mode within the kinase hinge region, highlighting an unusual amide flip that contributes to its potent inhibition. nih.gov For example, a 2,4-1H-imidazole carboxamide derivative demonstrated a dissociation constant (Kd) of 55 nM and showed high selectivity in a panel of over 400 kinases. nih.gov

Furthermore, docking studies on imidazole derivatives have been conducted to predict their interaction with histidine degradation enzymes, such as urocanase and formiminoglutamase. researchgate.net The inhibition of these enzymes suggests a potential to modulate histidine metabolism. researchgate.net

A series of imidazole derivatives were synthesized from 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole and showed notable anti-inflammatory activity, which is often linked to the inhibition of enzymes like cyclooxygenase (COX). derpharmachemica.com The derivative featuring a 4-chlorophenyl group exhibited significantly higher anti-inflammatory activity (83.40% inhibition) compared to the standard drug indomethacin (B1671933) (71.56%). derpharmachemica.com This suggests a potent interaction with inflammatory pathway enzymes. derpharmachemica.com

Table 1: Enzyme Inhibition Data for Imidazole Derivatives

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 2,4-1H-imidazole carboxamides | TAK1 | Potent and selective inhibition with a distinct binding mode in the kinase hinge region. | nih.gov |

| Imidazole derivatives | Urocanase, Formiminoglutamase | Predicted to inhibit these histidine degradation enzymes based on docking studies. | researchgate.net |

| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole derivative | Inflammatory Enzymes (e.g., COX) | Showed 83.40% anti-inflammatory activity, suggesting potent enzyme inhibition. | derpharmachemica.com |

The imidazole scaffold is a key pharmacophore for targeting various receptors. Studies on structurally similar compounds provide insight into the potential receptor interactions of this compound.

Research into 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are structurally analogous to the chlorophenyl variant, has identified them as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. nih.govnih.gov These compounds are believed to mimic the stereoelectronic properties of known ligands that bind at the α1/γ2 interface of the receptor. nih.govacs.org Molecular docking studies indicate that the nitrogen atom at position 3 of the benzimidazole (B57391) ring mimics the interaction with the amino acid residue αHis102, a key interaction for binding. acs.org This binding is further stabilized by aromatic interactions with other residues such as Phe100, Tyr160, and Tyr210. acs.org The 2-aminoimidazole (2-AI) ring is also recognized as an important pharmacophore in medicinal chemistry, acting as a bioisostere in a range of FDA-approved drugs that target receptors like the H1 histamine (B1213489) receptor. mdpi.com

The planar, aromatic nature of the imidazole ring system suggests a potential for interaction with nucleic acids. researchgate.netnih.gov These interactions can occur through intercalation between base pairs or binding within the grooves of the DNA helix. Molecular docking studies of some antimicrobial imidazole compounds have shown good binding energy with the crystal structure of DNA gyrase B, an enzyme crucial for DNA replication. researchgate.net This suggests that their mechanism of action may involve the disruption of bacterial DNA processes. researchgate.net

Additionally, porphyrin-based molecules containing phenyl substituents have been shown to intercalate into both GC-rich and AT-rich regions of DNA. nih.gov While not a direct study of this compound, this demonstrates the capacity of phenyl-substituted heterocyclic compounds to interact directly with nucleic acids, causing significant conformational disturbances. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. By systematically modifying the chemical structure of the parent compound, researchers can identify the key molecular features responsible for biological activity.

Modifications to the core structure of this compound have led to significant changes in biological activity, providing clear SAR insights.

In studies of anti-inflammatory imidazole derivatives, the presence of a chloro group on the phenyl ring was found to be critical. derpharmachemica.com A derivative with a 4-chlorophenyl group at the 2-position of the imidazole ring showed a dramatic increase in anti-inflammatory activity (83.40%) compared to derivatives with an unsubstituted phenyl group (40.81%) or a 4-methoxyphenyl (B3050149) group (41.90%). derpharmachemica.com This highlights the positive contribution of the electron-withdrawing chloro substituent to the compound's interaction with its molecular target.

Similarly, in antifungal activity screening, substitutions on the phenyl ring influenced potency. derpharmachemica.com Derivatives with a 4-methoxyphenyl group and a 4-chlorophenyl group showed good activity against C. albicans, while a 4-methylphenyl substitution resulted in a slight decrease in activity. derpharmachemica.com

For GABA-A receptor modulators based on the analogous 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, the position of the methyl group on the benzimidazole ring was critical. nih.govacs.org A methyl group at the 6-position was shown to orient the molecule correctly within the allosteric binding site, whereas a methyl group at the 5-position created a steric clash that abolished the interaction with the receptor. nih.govacs.org

Table 2: Structure-Activity Relationship of Imidazole Derivatives

| Core Structure | Substituent Modification | Observed Activity Change | Reference |

|---|---|---|---|

| 2-phenyl-imidazole | Addition of 4-chloro to phenyl group | Significantly increased anti-inflammatory activity (from ~41% to 83%). | derpharmachemica.com |

| 2-phenyl-imidazole | 4-methoxyphenyl vs. 4-methylphenyl | 4-methoxyphenyl derivative showed higher antifungal activity. | derpharmachemica.com |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Methyl at position 6 vs. position 5 | 6-methyl derivative active; 5-methyl derivative inactive due to steric hindrance. | nih.govacs.org |

Based on SAR studies, several key pharmacophoric features of the this compound scaffold have been identified for effective target binding.

The Imidazole Ring: This core acts as a versatile scaffold. It can function as a hydrophobic center or, depending on substitution, a hydrogen bond donor, which is crucial for anchoring the molecule to its biological target. researchgate.net Its nitrogen atoms can also act as proton acceptors or donors, facilitating key interactions in enzyme active sites or receptor binding pockets. nih.govmdpi.com

The 2-(4-Chlorophenyl) Group: The phenyl ring at the 2-position is a key feature for hydrophobic and aromatic interactions. The chlorine atom at the para-position is particularly important, as it significantly enhances anti-inflammatory activity, likely through favorable electronic and steric interactions within the target's binding site. derpharmachemica.com

Substituents on the Imidazole Ring: The position of substituents on the imidazole or related benzimidazole ring is critical for orienting the molecule correctly for optimal binding. As seen with GABA-A receptor modulators, placing a methyl group at the 5-position of the benzimidazole ring can completely prevent binding, demonstrating the high degree of spatial precision required for molecular recognition. nih.govacs.org

In Vitro Mechanistic Investigations in Cellular and Sub-Cellular Models

Detailed in vitro mechanistic investigations that specifically elucidate the biological interactions of this compound are sparse. While the broader class of imidazole-containing compounds has been a subject of significant research interest due to their diverse pharmacological activities, specific data for this particular compound remains limited.

There is a notable lack of specific studies detailing the perturbation of biochemical pathways or direct enzyme activity assays in cell lysates for this compound. Research on analogous compounds suggests potential mechanisms of action. For instance, various substituted imidazole derivatives have been investigated for their inhibitory effects on enzymes such as cyclooxygenase (COX), xanthine (B1682287) oxidase, and acetylcholinesterase. However, no definitive enzymatic targets for this compound have been identified in the reviewed literature.

Table 1: Hypothetical Enzyme Inhibition Profile Based on Related Imidazole Derivatives (Note: This table is illustrative and not based on experimental data for the specified compound)

| Enzyme Target | Potential Effect | Derivative Class Studied |

|---|---|---|

| Cyclooxygenase (COX) | Inhibition | 2-Aryl-1H-imidazoles |

| Xanthine Oxidase | Inhibition | 2,4,5-Trisubstituted imidazoles |

| Acetylcholinesterase | Inhibition | 2,4,5-Trisubstituted imidazoles |

| p38 MAP Kinase | Inhibition | Trisubstituted imidazoles researchgate.net |

Specific cellular target engagement and detailed mechanism of action studies for this compound in cell cultures are not well-documented. Studies on structurally related compounds provide some insights into potential mechanisms. For example, research on other 2-(4-chlorophenyl) imidazole derivatives has pointed towards anti-inflammatory and anticancer activities. nih.gov One study on 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives indicated anti-inflammatory effects, potentially through the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase pathway. nih.gov Another study on different imidazole derivatives suggested that they might induce cell cycle arrest in cancer cell lines.

Research on a fluorinated benzimidazole analogue, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has shown that it can act as a positive allosteric modulator of the GABA-A receptor. nih.gov These studies highlight that the substitution pattern on the imidazole ring is crucial for biological activity. However, direct evidence linking this compound to specific cellular targets or pathways is not available.

Table 2: Summary of Investigated Biological Activities in Cell Cultures for Related Imidazole Scaffolds (Note: This table is illustrative and not based on experimental data for the specified compound)

| Cell Line | Observed Effect | Compound Class Studied |

|---|---|---|

| Various Cancer Cell Lines | Antiproliferative activity | 2,4,5-Triphenyl-1H-imidazole derivatives |

| Macrophage Cell Lines | Anti-inflammatory effects | Fluorophenyl-substituted imidazoles nih.gov |

| Breast Cancer Cell Lines | Cell cycle arrest | 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones |

| HEK293 cells | GABA-A receptor modulation | 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles nih.gov |

Advanced Applications of 2 4 Chlorophenyl 5 Methyl 1h Imidazole in Chemical Research

Role as Chemical Probes for Biochemical Assays and Pathway Interrogation

The imidazole (B134444) nucleus is a critical component in many biologically active molecules, and its derivatives are frequently explored for their therapeutic potential. researchgate.net While direct studies on 2-(4-chlorophenyl)-5-methyl-1H-imidazole as a chemical probe are not extensively documented, the biological activities of structurally related compounds provide a strong basis for its potential in biochemical assays and pathway interrogation. evitachem.com The general biological relevance of imidazole-containing compounds stems from their presence in essential biomolecules like the amino acid histidine. researchgate.net

Research into analogous imidazole derivatives has revealed a range of pharmacological activities, including anti-inflammatory and antimicrobial effects. derpharmachemica.com For instance, a series of imidazole derivatives incorporating a 2-(4-chlorophenyl) moiety demonstrated significant anti-inflammatory properties, with the chloro-substituted compound showing enhanced activity compared to other derivatives. derpharmachemica.com This suggests that the this compound scaffold could be a valuable starting point for developing probes to investigate inflammatory pathways, potentially targeting enzymes like cyclooxygenase. derpharmachemica.com

Furthermore, substituted imidazoles are recognized as important pharmacophores in medicinal chemistry. mdpi.com They can act as bioisosteres for other functional groups and have been incorporated into drugs targeting a variety of receptors and enzymes. mdpi.com For example, derivatives of 4-[1-(1-naphthyl)ethyl]-1H-imidazole have been studied as selective alpha 2-adrenoceptor agonists, indicating the role of the imidazole scaffold in receptor binding and modulation. nih.gov The potential for this compound and its derivatives to act as kinase inhibitors is another promising area. Kinases are crucial regulators of cellular pathways, and their dysregulation is implicated in diseases like cancer. The discovery that certain substituted imidazoles can inhibit kinases such as Tie2 suggests that this compound could serve as a scaffold for developing selective probes to study kinase signaling pathways. nih.gov

The utility of a compound as a chemical probe relies on its ability to interact specifically with a biological target to elucidate its function. High-throughput screening assays, such as the Cell Painting assay, have been used to assess the bioactivity of related compounds like this compound-4-carboxylic acid, providing insights into their potential effects on cellular phenotypes. epa.gov This type of analysis can help to identify potential molecular targets and pathways affected by the compound, paving the way for its use as an investigational tool.

Table 1: Biological Activities of Structurally Related Imidazole Derivatives

| Compound/Derivative Class | Biological Activity/Potential Application | Reference(s) |

| 2-(4-chlorophenyl)-imidazole derivatives | Anti-inflammatory, Antimicrobial | derpharmachemica.com |

| 2-Aminoimidazole (2-AI) derivatives | Coordination chemistry, Organocatalysis, Pharmacophore | mdpi.com |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazoles | Alpha 2-adrenoceptor agonists | nih.gov |

| 2-(4-methylsulfinylphenyl)-imidazole derivative | Tie2 kinase inhibitor | nih.gov |

| This compound-4-carboxylic acid | Bioactivity profiling via Cell Painting assay | epa.gov |

Utilization as a Scaffold for Designing Ligands in Metal Coordination Chemistry

The imidazole ring, with its nitrogen donor atoms, is a fundamental building block in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.commdpi.com The compound this compound possesses two nitrogen atoms within its heterocyclic ring that can potentially coordinate to a metal center, making it a valuable scaffold for the design of novel ligands. The specific substituents on the imidazole ring, namely the 2-(4-chlorophenyl) and 5-methyl groups, can influence the electronic properties and steric hindrance of the resulting ligand, thereby tuning the properties of the metal complex.

The coordination of imidazole-based ligands to metal ions is a well-established field, with applications ranging from catalysis to materials science and bioinorganic chemistry. mdpi.com For example, technetium complexes with imidazole and methylimidazole ligands have been synthesized and structurally characterized, demonstrating the ability of these simple imidazoles to form stable coordination compounds. mdpi.com These complexes often feature the imidazole ligand coordinated to the metal center through one of its nitrogen atoms. mdpi.com

While specific research detailing the use of this compound as a ligand is not abundant, the principles of coordination chemistry suggest its high potential. By modifying the imidazole nitrogen (N1), it is possible to create bidentate or multidentate ligands. For instance, derivatization of the N1 position with a functional group containing another donor atom (e.g., a carboxylate or a pyridine) would allow the molecule to act as a chelating ligand, forming a more stable ring structure with a metal ion. The synthesis of a 2-(4-chlorophenyl)-4,5-diphenyl-imidazole derivative with an acetic acid hydrazide group at the N1 position illustrates how this scaffold can be functionalized to introduce additional coordination sites. derpharmachemica.com

The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. The nature of the metal ion, combined with the steric and electronic effects of the this compound ligand, would dictate the geometry and reactivity of the final complex. Research on related 2-methyl-1H-imidazole-4,5-dicarboxylate ligands has shown their versatility in forming coordination polymers with diverse structures and properties, highlighting the potential of substituted imidazoles in constructing complex metal-organic frameworks (MOFs). researchgate.netfigshare.com

Potential in Materials Science Research

The imidazole framework is a key component in various advanced materials, and this compound holds potential for applications in this field, particularly as a precursor for ionic liquids and N-heterocyclic carbenes (NHCs).

Ionic Liquids: Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in chemical reactions. Imidazolium-based ionic liquids are among the most common and well-studied. The synthesis of these ionic liquids typically involves the alkylation of an N-substituted imidazole. It is conceivable that this compound could be a precursor for a new class of ionic liquids. The synthesis would involve the alkylation of one of the nitrogen atoms of the imidazole ring, followed by anion exchange. The presence of the chlorophenyl and methyl groups would likely impart specific properties to the resulting ionic liquid, such as altered solubility, viscosity, and thermal stability. While direct synthesis of an ionic liquid from this compound is not reported, the general synthetic routes for imidazolium-based ionic liquids are well-established. nih.gov

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes are a class of persistent carbenes that have gained prominence as ligands in organometallic chemistry and as organocatalysts. nih.gov They are typically generated by the deprotonation of the corresponding imidazolium (B1220033) salt precursor. nih.govresearchgate.net Therefore, the synthesis of an imidazolium salt from this compound would be the first step towards accessing a novel NHC.

The synthesis of the imidazolium salt precursor can be achieved by reacting the imidazole with an appropriate alkyl halide. orientjchem.org Subsequent deprotonation of this salt would yield the free NHC. The electronic and steric properties of the resulting NHC would be influenced by the 2-(4-chlorophenyl) and 5-methyl substituents. These substituents would play a crucial role in the stability of the carbene and the catalytic activity of its metal complexes. The synthesis of various imidazolium salts as precursors for NHCs is a well-documented area of research, providing a clear pathway for the potential utilization of this compound in this context. nih.govorientjchem.org The functionalization of the imidazole backbone is a key strategy for tuning the properties of NHCs for specific catalytic applications. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Strategies for Complex Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives has evolved significantly from early condensation reactions to more sophisticated and efficient methodologies. researchgate.net Future research on 2-(4-chlorophenyl)-5-methyl-1h-imidazole would benefit from the application of modern synthetic strategies to create more complex and diverse analogs.

Historically, the Debus-Radziszewski reaction and related multi-component reactions have been mainstays for creating substituted imidazoles. nih.gov However, recent advancements point towards more refined approaches. Microwave-assisted synthesis, for instance, has emerged as a powerful tool for the rapid and efficient production of imidazole derivatives, often in solvent-free conditions, which aligns with the principles of green chemistry. biomedpharmajournal.orgmu-varna.bg Another promising avenue is the use of novel catalysts, such as metal nanoparticles and ionic liquids, to drive the synthesis of highly substituted imidazoles with greater selectivity and yield. biomedpharmajournal.orgresearchgate.net For example, copper-catalyzed click reactions have been successfully employed to create complex imidazole-1,2,3-triazole hybrids. nih.gov

The development of one-pot synthesis protocols will also be crucial. These methods, which combine multiple reaction steps into a single procedure, offer advantages in terms of time, resources, and waste reduction. biomedpharmajournal.org Applying such strategies to the this compound core would enable the efficient generation of a library of derivatives for biological screening.

Integration of Advanced Computational Methodologies for Rational Design and Predictive Modeling

Computational chemistry offers powerful tools for the rational design of new drug candidates and for predicting their properties, thereby accelerating the research and development process. openmedicinalchemistryjournal.comgoogle.com For this compound, integrating these methodologies can guide the synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Molecular docking is a key computational technique that can predict the binding orientation of a molecule to a target protein, providing insights into its potential mechanism of action. openmedicinalchemistryjournal.com By identifying potential biological targets for this compound, molecular docking can help to prioritize which derivatives to synthesize. For example, studies on other imidazole-containing compounds have used docking to investigate their interactions with targets like carbonic anhydrase and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. nih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized derivatives. This allows researchers to focus their synthetic efforts on the most promising candidates. Furthermore, computational tools like COSMOtherm can be used to predict the physicochemical properties of new imidazole derivatives, such as their solubility and viscosity, which are important for drug development. mdpi.com

Elucidation of Further Detailed Molecular Mechanisms of Interaction in Diverse Biological Systems

The imidazole ring is known to interact with biological targets through various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. researchgate.netnih.gov A critical area of future research for this compound will be to elucidate its specific molecular mechanisms of action in different biological contexts.

The electron-rich nature of the imidazole ring makes it an effective binder for a range of enzymes and receptors. nih.gov Its ability to act as both a hydrogen bond donor and acceptor contributes to its versatility in molecular recognition. researchgate.net Future studies should aim to identify the specific proteins and nucleic acids with which this compound and its derivatives interact.

Understanding these interactions at a molecular level is crucial for optimizing the compound's activity and selectivity. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about how these molecules bind to their targets. This knowledge can then be used to design new derivatives with improved binding affinity and specificity, potentially leading to more effective and safer therapeutic agents. The imidazole core is a known pharmacophore in a wide array of bioactive compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net

Exploration of New Chemical Space and Functionalization Opportunities for the Imidazole Scaffold

The versatility of the imidazole scaffold allows for extensive functionalization, opening up vast areas of chemical space for exploration. mdpi.com A key future direction for this compound will be to systematically explore the effects of different substituents at various positions on the imidazole ring.

Recent research has demonstrated methods for the full functionalization of the imidazole scaffold through regioselective metalation and sulfoxide/magnesium exchange reactions. nih.gov These techniques allow for the precise introduction of a wide range of chemical groups, including aryl, allyl, and acyl moieties, at specific positions on the ring. nih.gov Applying these methods to this compound would enable the creation of a diverse library of novel compounds.

Furthermore, the concept of "hybrid pharmacophores," where the imidazole core is combined with other bioactive fragments, represents a promising strategy. nih.gov For example, the synthesis of imidazole-triazole hybrids has been shown to yield compounds with significant anticancer activity. nih.gov Exploring similar hybrid structures based on this compound could lead to the discovery of new therapeutic agents with novel mechanisms of action. This exploration of new chemical space is essential for unlocking the full therapeutic potential of this promising imidazole derivative.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(4-chlorophenyl)-5-methyl-1H-imidazole, and how can regioselectivity be controlled?

- Answer: The synthesis of substituted imidazoles often involves cyclocondensation of 1,2-diketones with aldehydes and ammonia. For regioselectivity, steric and electronic effects of substituents guide the formation of the 2- and 5-positions. Evidence from substituted imidazole syntheses (e.g., 4,5-diphenyl derivatives) highlights the use of ammonium acetate as a nitrogen source and acetic acid as a catalyst to favor specific tautomers . For halogenated derivatives like 2-(4-chlorophenyl), electron-withdrawing groups at the phenyl ring may slow reaction kinetics, requiring extended heating or microwave-assisted methods .

Q. How can the crystalline structure of this compound be resolved, and what tools are recommended for analysis?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used in crystallography . For example, the crystal structure of a related compound, 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole, was resolved using SHELXL-97, revealing planar imidazole rings and intermolecular hydrogen bonds . Preferential crystallization in polar aprotic solvents (e.g., DMF) can enhance crystal quality .

Q. What spectroscopic techniques are optimal for characterizing intermediates in imidazole synthesis?

- Answer:

- NMR: H and C NMR identify regiochemistry and confirm substitution patterns (e.g., coupling constants for aromatic protons).

- IR: Stretching frequencies for N-H (~3150 cm) and C-Cl (750–550 cm) provide functional group validation.

- MS: High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways, critical for detecting byproducts like cis/trans isomers .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl group influence hydrogen-bonding networks in imidazole derivatives?

- Answer: The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, reducing π-π stacking but enhancing halogen bonding. Graph set analysis (as per Etter’s rules) for related structures shows N-H···N hydrogen bonds forming R(8) motifs, while C-Cl···π interactions stabilize crystal packing . Computational tools like DFT can model these interactions to predict supramolecular assembly.

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives with similar substituents?

- Answer: Discrepancies often arise from impurities (e.g., unreacted intermediates) or isomerization during synthesis. For example, cis/trans isomerization in atovaquone analogs was mitigated using Lewis acids (e.g., BF) to favor the thermodynamically stable trans isomer . Rigorous purification (e.g., preparative HPLC) and isotopic labeling (e.g., H NMR) can trace degradation pathways .

Q. How can structure-activity relationships (SAR) be systematically studied for 2-aryl-5-methylimidazoles in medicinal chemistry?

- Answer:

- Substitution Patterns: Compare analogs with varying para-substituents (e.g., 4-Cl vs. 4-F) to assess electronic effects on receptor binding .

- Bioisosteric Replacement: Replace the imidazole ring with 1,2,4-triazole to evaluate metabolic stability .

- Molecular Docking: Use crystallographic data from targets (e.g., VEGF) to model interactions, as seen in benzotriazole analogs .

Methodological Tables

Table 1: Key Synthetic Parameters for 2-Aryl-5-methylimidazoles

Table 2: Common Contaminants and Mitigation Strategies

| Contaminant | Detection Method | Resolution Strategy |

|---|---|---|

| Cis/Trans Isomers | HPLC (C18 column) | Lewis acid isomerization |

| Unreacted Aldehydes | TLC (UV visualization) | Soxhlet extraction |

| Halogenated Byproducts | GC-MS | Recrystallization in hexane |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.